3-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)propanoic acid is a heterocyclic compound that contains an oxazole ring. Oxazoles are known for their wide range of biological activities and are often used as intermediates in the synthesis of new chemical entities in medicinal chemistry . The compound’s structure includes a phenyl group attached to the oxazole ring, which is further connected to a propanoic acid moiety.
Vorbereitungsmethoden
The synthesis of 3-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The reaction typically occurs at room temperature and involves the inversion of stereochemistry. The resulting oxazolines can then be oxidized to oxazoles using commercial manganese dioxide packed in a reactor .
Analyse Chemischer Reaktionen
3-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents such as manganese dioxide.
Substitution: It can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Cycloaddition: The compound can undergo 1,3-dipolar cycloaddition reactions, forming new heterocyclic structures.
Common reagents used in these reactions include manganese dioxide for oxidation and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)propanoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring in the compound can interact with enzymes and receptors in biological systems through non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
3-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)propanoic acid can be compared with other similar compounds, such as:
Oxazoles: These compounds share the oxazole ring structure and exhibit similar biological activities.
Isoxazoles: Isoxazoles have a similar ring structure but differ in the position of the nitrogen and oxygen atoms.
Oxadiazoles: These compounds contain an oxadiazole ring and are known for their bioisosteric properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the propanoic acid moiety, which can influence its biological activity and chemical reactivity.
Eigenschaften
CAS-Nummer |
855601-66-0 |
---|---|
Molekularformel |
C12H13NO3 |
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
3-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)propanoic acid |
InChI |
InChI=1S/C12H13NO3/c14-12(15)7-6-10-8-11(13-16-10)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15) |
InChI-Schlüssel |
SJBVKUJIFJOHKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(ON=C1C2=CC=CC=C2)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.